

Chemical properties and structure of Tetramethylenedisulfotetramine.

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Tetramethylenedisulfotetramine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylenedisulfotetramine (TETS), a potent convulsant neurotoxin, presents a significant subject of study due to its unique chemical structure and potent biological activity. This document provides an in-depth technical guide on the core chemical properties, structure, synthesis, and mechanism of action of TETS. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience. This guide includes detailed summaries of quantitative data, experimental protocols for key analytical and biological assays, and visualizations of its chemical structure and mechanism of action.

Chemical Properties and Structure

Tetramethylenedisulfotetramine, also known as tetramine, is a synthetic organic compound with the chemical formula $C_4H_8N_4O_4S_2$.^[1] It is a sulfamide derivative characterized by a rigid, cage-like adamantane structure.

1.1. Physical and Chemical Properties

TETS is an odorless, tasteless, white crystalline powder.[1][2] Its physical and chemical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₄ H ₈ N ₄ O ₄ S ₂	[1]
Molecular Weight	240.26 g/mol	[1]
Appearance	White crystalline powder	[1][2]
Melting Point	255-260 °C	[1][3]
Solubility	Slightly soluble in water (0.25 mg/mL), DMSO, and acetone. Insoluble in methanol and ethanol.	[1][3]
Log P (octanol-water)	-3.520	[1]

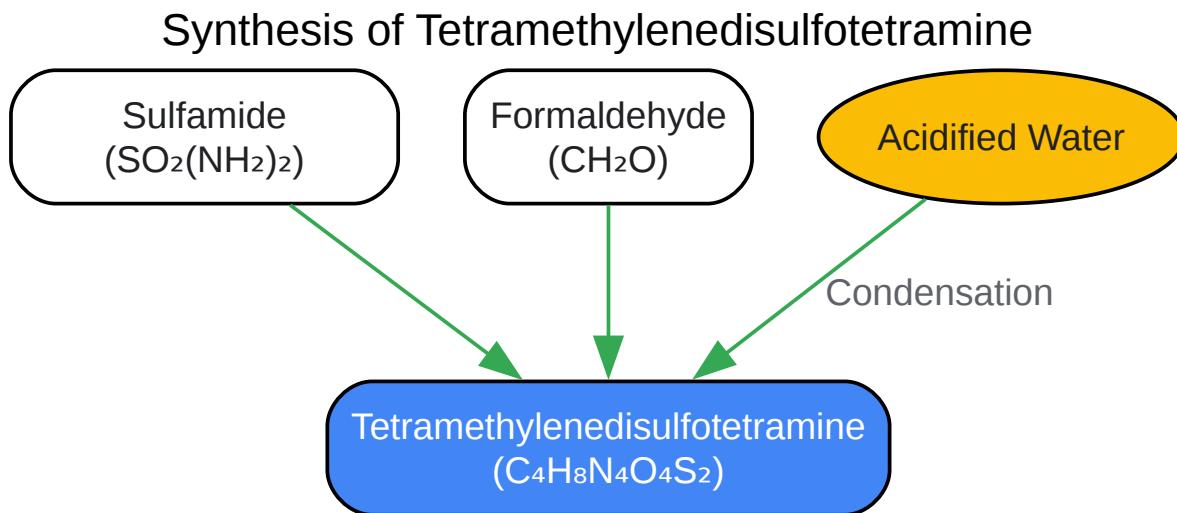
1.2. Chemical Structure

The structure of TETS is a defining feature, contributing to its stability and biological activity. The IUPAC name is 2,6-Dithia-1,3,5,7-tetraazatricyclo[3.3.1.1^{3,7}]decane 2,2,6,6-tetraoxide.

Caption: Chemical structure of **Tetramethylenedisulfotetramine**.

Synthesis

TETS is synthesized through the condensation reaction of sulfamide (SO₂(NH₂)₂) and formaldehyde (CH₂O).[1][2] The reaction is typically carried out in an acidified aqueous solution.[3]



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Caption: Synthesis pathway of **Tetramethylenedisulfotetramine**.

Mechanism of Action

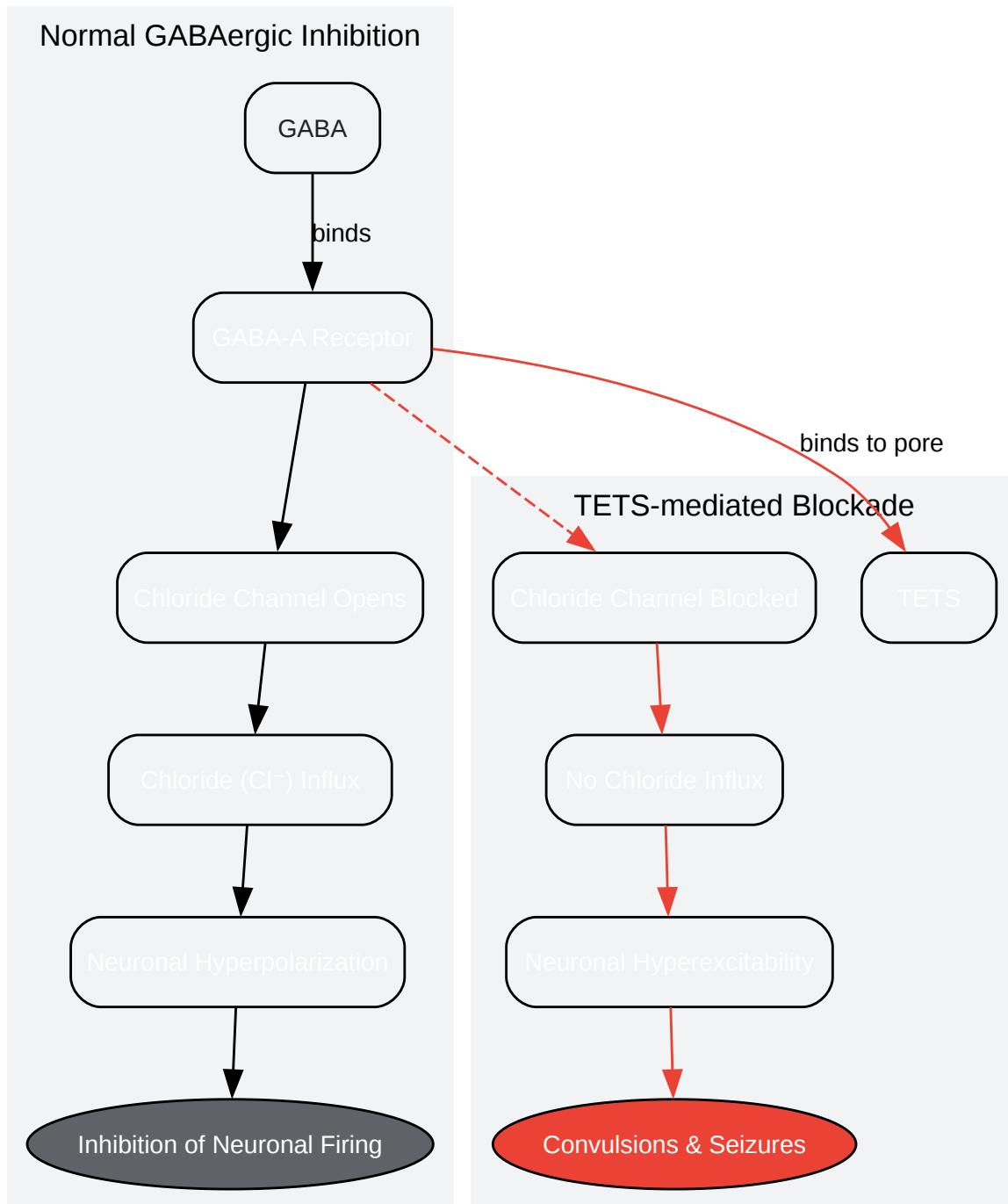
The primary mechanism of action of TETS is the non-competitive antagonism of the γ -aminobutyric acid type A (GABA-A) receptor.[4] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system.

3.1. Signaling Pathway

Upon binding of the inhibitory neurotransmitter GABA, the GABA-A receptor's integral chloride ion channel opens, leading to an influx of chloride ions (Cl^-) into the neuron. This influx hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus producing an inhibitory effect.

TETS binds to a site within the chloride ion channel of the GABA-A receptor, physically blocking the channel.[4] This blockade prevents the influx of chloride ions, even when GABA is bound to the receptor. The consequence is a loss of inhibitory signaling, leading to neuronal hyperexcitability, which manifests as severe convulsions and seizures.[4]

Mechanism of Action of TETS at the GABA-A Receptor

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Caption: TETS blocks the GABA-A receptor chloride channel.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of TETS.

4.1. Synthesis of **Tetramethylenedisulfotetramine**

This protocol is based on the described reaction of sulfamide and formaldehyde.[1][5]

Materials:

- Sulfamide ($\text{SO}_2(\text{NH}_2)_2$)
- Formaldehyde solution (37% in water)
- Concentrated Hydrochloric Acid (HCl)
- Acetone
- Distilled water
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Büchner funnel and filter paper
- Crystallizing dish

Procedure:

- In a round-bottom flask, dissolve sulfamide in distilled water.
- Slowly add formaldehyde solution to the sulfamide solution while stirring continuously.
- Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic.

- Attach the reflux condenser and heat the mixture under reflux for a specified period.
- Allow the reaction mixture to cool to room temperature, during which a white precipitate of TETS should form.
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold distilled water.
- Recrystallize the crude TETS from acetone to obtain pure cubic crystals.[\[3\]](#)
- Dry the purified crystals under vacuum.

4.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the detection and quantification of TETS in biological samples.[\[6\]](#)[\[7\]](#)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS/MS).[\[7\]](#)
- Capillary column (e.g., DB-5MS).

Sample Preparation (Urine):

- To a urine sample, add an internal standard (e.g., isotope-labeled TETS).
- Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[\[7\]](#)
- Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of an appropriate solvent for GC-MS analysis.

GC-MS/MS Parameters:

- Injection Mode: Splitless[\[6\]](#)
- Injector Temperature: 250-280 °C

- Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 280-300 °C).
- Carrier Gas: Helium
- MS Ionization Mode: Electron Ionization (EI)
- MS Analyzer Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
- Ions to Monitor: Monitor characteristic fragment ions of TETS (e.g., m/z 240, 212, 132).[1]

4.3. Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the investigation of TETS's effect on GABA-A receptor currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific GABA-A receptor subunits).[2][8]

Cell Culture and Preparation:

- Culture human neurons derived from pluripotent stem cells on coverslips.[9][10]
- Allow cells to mature for an appropriate duration (e.g., 10 days).[9]

Solutions:

- External (bath) solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
- Internal (pipette) solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

Recording Procedure:

- Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
- Establish a gigaohm seal between the patch pipette and the membrane of a neuron.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the membrane potential at a holding potential of -60 mV.
- Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) to establish a baseline response.
- Co-apply different concentrations of TETS with the same concentration of GABA.
- Record the resulting currents and measure the inhibition of the GABA-induced current by TETS.

4.4. Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of TETS for the GABA-A receptor ion channel using a radiolabeled ligand such as [³⁵S]TBPS.[\[11\]](#)

Membrane Preparation:

- Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet multiple times by resuspension and centrifugation.
- Resuspend the final membrane pellet in the assay buffer.

Binding Assay:

- In a reaction tube, combine the prepared brain membranes, a fixed concentration of [³⁵S]TBPS, and varying concentrations of unlabeled TETS (competitor).

- Incubate the mixture at a specific temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

- Plot the percentage of specific [³⁵S]TBPS binding against the logarithm of the TETS concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of TETS that inhibits 50% of the specific binding of [³⁵S]TBPS).

Toxicity

TETS is an extremely toxic compound. The lethal dose for humans is estimated to be between 7 and 10 mg.[3] In mice, the LD₅₀ is approximately 0.90 mg/kg.[3]

Organism	Route of Administration	LD ₅₀	References
Human (estimated)	Oral	7-10 mg (total dose)	[3]
Mouse	Oral	0.90 mg/kg	[3]

Conclusion

Tetramethylenedisulfotetramine is a potent neurotoxin with a well-defined chemical structure and mechanism of action. Its rigid, cage-like structure and its function as a non-competitive antagonist of the GABA-A receptor are key to its high toxicity. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and biological characterization of TETS, serving as a valuable resource for the scientific community. Further

research into the specific binding site interactions and the development of effective antidotes remains a critical area of investigation.

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